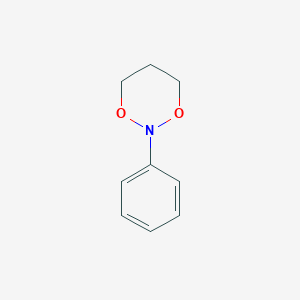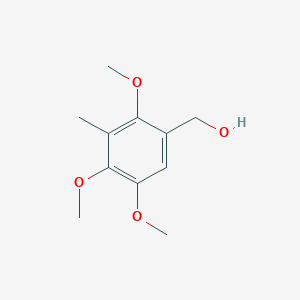![molecular formula C20H16N2O5S B303421 7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione](/img/structure/B303421.png)
7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione, also known as DMQD, is a synthetic compound that has been widely studied for its potential applications in various fields of research. DMQD is a thiazoloquinazoline derivative that has been shown to exhibit a wide range of biological activities, including antitumor, antioxidant, and anti-inflammatory properties.
Mechanism of Action
7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione exerts its biological effects through various mechanisms of action, including the inhibition of cell proliferation, induction of apoptosis, and modulation of intracellular signaling pathways. 7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione has been shown to induce cell cycle arrest and apoptosis in cancer cells through the activation of the p53 tumor suppressor pathway. 7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione has also been shown to modulate the expression of various genes involved in oxidative stress and inflammation, including Nrf2 and NF-κB, respectively.
Biochemical and Physiological Effects:
7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione has been shown to exhibit a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-angiogenic properties. 7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione has been shown to scavenge free radicals and inhibit lipid peroxidation, making it a potent antioxidant agent. 7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential therapeutic agent for the treatment of inflammatory diseases. Additionally, 7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, making it a potential therapeutic agent for the treatment of cancer.
Advantages and Limitations for Lab Experiments
One of the major advantages of 7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione is its potent antitumor activity against a wide range of cancer cell lines. 7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione has also been shown to exhibit neuroprotective and cardioprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative and cardiovascular diseases. However, one of the limitations of 7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione is its poor solubility in aqueous solutions, which may limit its bioavailability and therapeutic efficacy.
Future Directions
There are several future directions for research on 7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione, including the development of more efficient synthesis methods, the elucidation of its molecular mechanisms of action, and the evaluation of its therapeutic potential in preclinical and clinical studies. Additionally, the development of 7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione analogs with improved pharmacokinetic properties and reduced toxicity may further enhance its therapeutic potential.
Synthesis Methods
7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione can be synthesized through a multi-step process that involves the reaction of 2-aminobenzamide with 2-bromo-1,3-dimethoxybenzene to form 2-(2-bromo-1,3-dimethoxyphenylamino)benzamide. This intermediate is then reacted with thiosemicarbazide to form 2-(2-bromo-1,3-dimethoxyphenylamino)-1,3-thiazole-4-carboxamide, which is further reacted with 4-methoxybenzaldehyde to form 7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione.
Scientific Research Applications
7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione has been extensively studied for its potential applications in various fields of research, including cancer, neurodegenerative diseases, and cardiovascular diseases. 7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. 7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione has also been shown to exhibit neuroprotective effects against oxidative stress-induced damage in neuronal cells, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione has been shown to exhibit cardioprotective effects against ischemia-reperfusion injury, making it a potential therapeutic agent for the treatment of cardiovascular diseases.
properties
Product Name |
7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione |
|---|---|
Molecular Formula |
C20H16N2O5S |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
(2Z)-7,8-dimethoxy-2-[(4-methoxyphenyl)methylidene]-[1,3]thiazolo[2,3-b]quinazoline-3,5-dione |
InChI |
InChI=1S/C20H16N2O5S/c1-25-12-6-4-11(5-7-12)8-17-19(24)22-18(23)13-9-15(26-2)16(27-3)10-14(13)21-20(22)28-17/h4-10H,1-3H3/b17-8- |
InChI Key |
DLYYHAYCMZXNFD-IUXPMGMMSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=O)C4=CC(=C(C=C4N=C3S2)OC)OC |
SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N3C(=O)C4=CC(=C(C=C4N=C3S2)OC)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N3C(=O)C4=CC(=C(C=C4N=C3S2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![({2,4,5-Tris[(carboxymethyl)sulfanyl]-3,6-dioxo-1,4-cyclohexadien-1-yl}sulfanyl)acetic acid](/img/structure/B303346.png)
![S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate](/img/structure/B303347.png)
![Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl-](/img/structure/B303355.png)



![N-(2-iodo-4,5-dimethoxybenzyl)-N-[(4-iodo-1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]amine](/img/structure/B303360.png)

![1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one](/img/structure/B303363.png)